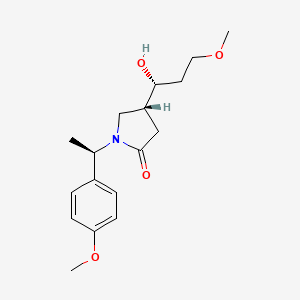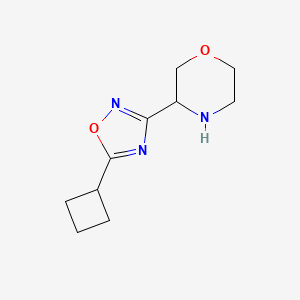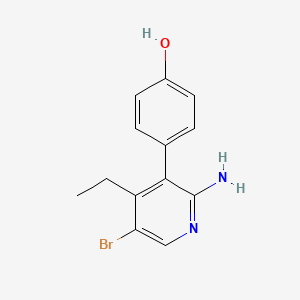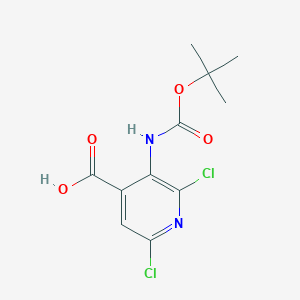
1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-乙氧基乙基)-1H-吡唑-4-腈是一种属于吡唑类化合物。吡唑是含有两个相邻氮原子的五元杂环化合物。这种特殊的化合物以吡唑环上连接的乙氧基乙基和氰基基团为特征。
准备方法
合成路线和反应条件: 1-(2-乙氧基乙基)-1H-吡唑-4-腈的合成通常涉及在碱(如碳酸钾)的存在下,使 1H-吡唑-4-腈与 2-乙氧基乙基溴反应。该反应在有机溶剂(如二甲基甲酰胺 (DMF))中于回流条件下进行。然后使用标准技术(如重结晶或柱色谱)纯化产物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,反应条件(如温度、压力和溶剂选择)的优化对于大规模合成至关重要。
化学反应分析
反应类型: 1-(2-乙氧基乙基)-1H-吡唑-4-腈可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化以形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行。
取代: 使用适当的试剂和条件,可以将乙氧基乙基取代为其他官能团。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 使用卤代烷或其他亲电试剂的亲核取代反应。
主要形成的产物:
氧化: 形成具有额外含氧官能团的氧化衍生物。
还原: 形成具有氢化官能团的还原衍生物。
取代: 形成取代的吡唑衍生物,其中各种官能团取代了乙氧基乙基基团。
科学研究应用
1-(2-乙氧基乙基)-1H-吡唑-4-腈在几个科学研究领域中找到了应用,包括:
化学: 用作合成更复杂分子的结构单元,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 由于其独特的化学结构,被探索为各种治疗应用的潜在药物候选者。
工业: 用于开发新材料,以及作为农用化学品和制药产品的合成中间体。
作用机理
1-(2-乙氧基乙基)-1H-吡唑-4-腈的作用机理涉及其与特定分子靶点和途径的相互作用。该化合物可能通过结合酶或受体发挥作用,从而调节其活性。具体的分子靶点和途径可能因具体应用和所研究的生物系统而异。
类似化合物:
- 1-(2-甲氧基乙基)-1H-吡唑-4-腈
- 1-(2-丙氧基乙基)-1H-吡唑-4-腈
- 1-(2-丁氧基乙基)-1H-吡唑-4-腈
比较: 1-(2-乙氧基乙基)-1H-吡唑-4-腈由于存在乙氧基乙基基团而独一无二,该基团赋予了特定的化学性质和反应性。与具有不同烷氧基基团的类似物相比,这种化合物可能表现出不同的溶解度、稳定性和生物活性特征。烷氧基基团的选择会显着影响化合物的整体行为及其对各种应用的适用性。
作用机制
The mechanism of action of 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonitrile
- 1-(2-Propoxyethyl)-1H-pyrazole-4-carbonitrile
- 1-(2-Butoxyethyl)-1H-pyrazole-4-carbonitrile
Comparison: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethoxyethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct solubility, stability, and biological activity profiles. The choice of the alkoxy group can significantly influence the compound’s overall behavior and suitability for various applications.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-2-12-4-3-11-7-8(5-9)6-10-11/h6-7H,2-4H2,1H3 |
InChI 键 |
UGFKDCJYWXBTAX-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C=C(C=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)


![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)


![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)


![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)


